molecular formula C40H60F3N5O10S3 B10857789 (S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA)

(S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA)

Cat. No.: B10857789
M. Wt: 924.1 g/mol
InChI Key: WHRWXZCILWJGRB-YBHWEHOVSA-N
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Description

(S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC ligand. This compound is used in PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach in drug discovery and development. PROTACs are designed to target and degrade specific proteins within cells, offering a new strategy for therapeutic intervention .

Preparation Methods

The synthesis of (S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) involves multiple steps, including the incorporation of the (S,R,S)-AHPC ligand. The synthetic route typically includes the following steps:

    Formation of the (S,R,S)-AHPC ligand: This involves the synthesis of the (S,R,S)-AHPC core structure.

    Attachment of the isobutyl acetate group: This step involves esterification reactions to attach the isobutyl acetate group to the (S,R,S)-AHPC core.

    Incorporation of the methanesulfonothioate group:

    Attachment of the Me-C10-NH2 group: This step involves the attachment of the Me-C10-NH2 group through amide bond formation.

    Final purification and conversion to TFA salt: The final compound is purified and converted to its trifluoroacetic acid (TFA) salt form for stability and solubility.

Chemical Reactions Analysis

(S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) undergoes various chemical reactions, including:

Scientific Research Applications

(S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) has several scientific research applications, including:

    Chemistry: It is used in the development of PROTACs for targeted protein degradation.

    Biology: The compound is used to study protein-protein interactions and cellular pathways involving specific proteins.

    Medicine: It is being investigated for its potential therapeutic applications in treating diseases caused by aberrant protein function, such as cancer and neurodegenerative disorders.

    Industry: The compound is used in the pharmaceutical industry for drug discovery and development.

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) involves the recruitment of E3 ligases to target proteins for ubiquitination and subsequent degradation by the proteasome. The (S,R,S)-AHPC ligand binds to the E3 ligase, while the other end of the molecule binds to the target protein. This brings the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin molecules to the target protein. The ubiquitinated protein is then recognized and degraded by the proteasome, leading to the reduction of the target protein levels within the cell .

Comparison with Similar Compounds

(S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) can be compared with other similar compounds used in PROTAC technology, such as:

    (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA): This compound has a similar structure but with a different alkyl group attached to the acetate moiety.

    (S,R,S)-AHPC-ethyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA): This compound has an ethyl group instead of an isobutyl group attached to the acetate moiety.

    (S,R,S)-AHPC-propyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA): This compound has a propyl group instead of an isobutyl group attached to the acetate moiety.

The uniqueness of (S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) lies in its specific alkyl group, which can influence its binding affinity, solubility, and overall efficacy in PROTAC applications .

Properties

Molecular Formula

C40H60F3N5O10S3

Molecular Weight

924.1 g/mol

IUPAC Name

[(3R,5S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] [(2R)-2-methylsulfonylsulfanylpropyl] carbonate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C38H59N5O8S3.C2HF3O2/c1-26(53-54(6,48)49)24-50-37(47)51-30-21-31(35(45)40-22-28-16-18-29(19-17-28)33-27(2)41-25-52-33)43(23-30)36(46)34(38(3,4)5)42-32(44)15-13-11-9-7-8-10-12-14-20-39;3-2(4,5)1(6)7/h16-19,25-26,30-31,34H,7-15,20-24,39H2,1-6H3,(H,40,45)(H,42,44);(H,6,7)/t26-,30-,31+,34-;/m1./s1

InChI Key

WHRWXZCILWJGRB-YBHWEHOVSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCN)OC(=O)OC[C@@H](C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCN)OC(=O)OCC(C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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